4-Methyl-2-nitrophenyl isothiocyanate
Overview
Description
4-Methyl-2-nitrophenyl isothiocyanate is an organic compound with the molecular formula C8H6N2O2S and a molecular weight of 194.210 g/mol . It is characterized by the presence of a nitro group and an isothiocyanate group attached to a methyl-substituted benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Methyl-2-nitrophenyl isothiocyanate are currently unknown Given the reactivity of isothiocyanates, it is plausible that this compound could influence multiple pathways, depending on its targets
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability. Moreover, the compound may cause severe skin burns, eye damage, and may be toxic if inhaled . Therefore, it should be handled with care, preferably in a well-ventilated area while wearing appropriate protective equipment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-nitrophenyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with thiophosgene. The reaction typically occurs in the presence of a base such as pyridine, which facilitates the formation of the isothiocyanate group .
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary or secondary amines are commonly used. The reaction typically occurs at room temperature or slightly elevated temperatures.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Thioureas: Formed from the reaction with amines.
Aminophenyl isothiocyanates: Formed from the reduction of the nitro group.
Scientific Research Applications
4-Methyl-2-nitrophenyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate groups into molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential antimicrobial properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Comparison with Similar Compounds
Phenyl isothiocyanate: Similar in structure but lacks the methyl and nitro groups.
4-Nitrophenyl isothiocyanate: Similar but without the methyl group.
Benzyl isothiocyanate: Contains a benzyl group instead of a methyl group.
Uniqueness: 4-Methyl-2-nitrophenyl isothiocyanate is unique due to the presence of both a methyl and a nitro group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical and biological applications .
Properties
IUPAC Name |
1-isothiocyanato-4-methyl-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)8(4-6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQUTWSUXWDJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170088 | |
Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17614-74-3 | |
Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-2-nitrophenyl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17614-74-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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